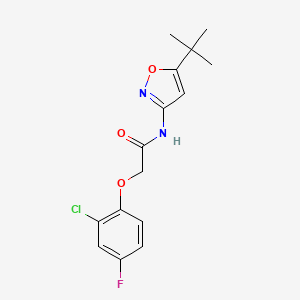
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-(2-chloro-4-fluorophenoxy)acetamide, commonly known as Compound X, is a synthetic compound that has been widely used in scientific research. It belongs to the family of isoxazole compounds and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and neuroscience.
作用機序
The mechanism of action of Compound X involves the inhibition of various enzymes and signaling pathways in the body. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of various kinases and receptors involved in cell signaling pathways.
Biochemical and Physiological Effects
Compound X has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It also inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects in the treatment of neurological disorders.
実験室実験の利点と制限
Compound X has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been found to have high potency and selectivity for its target enzymes and receptors. However, one limitation of using Compound X in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
将来の方向性
There are several future directions for the use of Compound X in scientific research. One potential direction is the development of new drugs based on the structure of Compound X. Another direction is the identification of new drug targets and signaling pathways that can be targeted by Compound X. Additionally, further research is needed to investigate the potential use of Compound X in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, Compound X is a synthetic compound that has potential applications in various scientific fields. Its mechanism of action involves the inhibition of various enzymes and signaling pathways in the body. While it has advantages for use in lab experiments, its potential toxicity and side effects need to be carefully monitored. Future research directions include the development of new drugs and the identification of new drug targets and signaling pathways.
合成法
Compound X is synthesized through a multistep process involving the reaction of various chemical reagents. The process involves the reaction of tert-butylhydroxylamine with 2-chloro-4-fluorophenol to form a key intermediate, which is further reacted with 3-chloropropionyl chloride and sodium hydroxide to form Compound X.
科学的研究の応用
Compound X has been extensively studied for its potential applications in various scientific fields. It has been found to have potential therapeutic effects in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has also been used as a tool in drug discovery research to identify novel drug targets and develop new drugs.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chloro-4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClFN2O3/c1-15(2,3)12-7-13(19-22-12)18-14(20)8-21-11-5-4-9(17)6-10(11)16/h4-7H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMXTUVAYYYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide](/img/structure/B5012862.png)

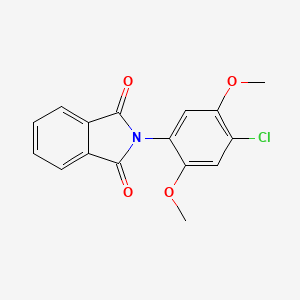
![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)
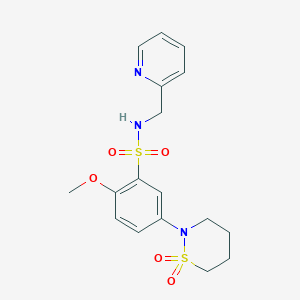
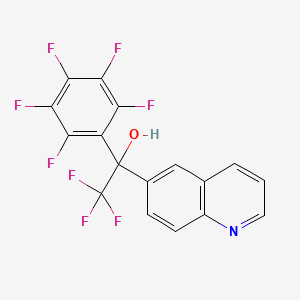
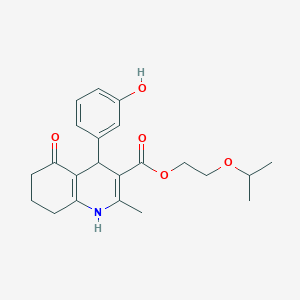
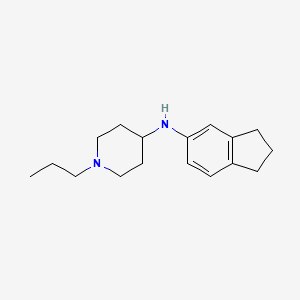
![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)